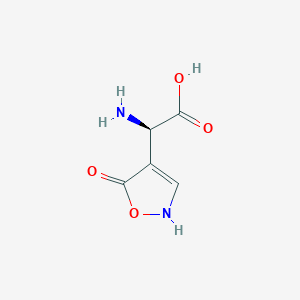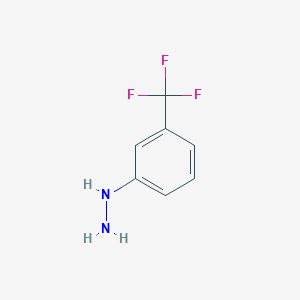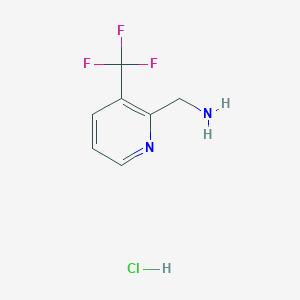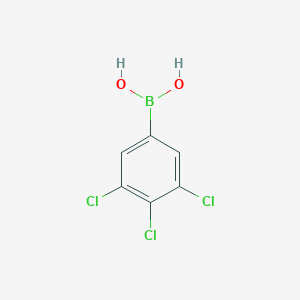
3-Aminophenylboronic acid hydrochloride
Descripción general
Descripción
3-Aminophenylboronic acid hydrochloride is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .
Synthesis Analysis
This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers . In another synthesis method, the protons are in situ generated by the reaction between the boronic acid group on APBA and 1,2-dihydroxyl on ethylene glycol .Molecular Structure Analysis
The molecular formula of 3-Aminophenylboronic acid hydrochloride is C6H9BClNO2. It has an average mass of 173.405 Da and a monoisotopic mass of 173.041489 Da .Chemical Reactions Analysis
3-Aminophenylboronic acid hydrochloride is used in Suzuki-Miyaura coupling reactions to form C-C bonds by reacting with aryl or vinyl halides . It is also used in other cross-coupling reactions, such as copper-catalyzed coupling reactions, as well as in palladium-free cross-coupling reactions .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 3-Aminophenylboronic acid hydrochloride is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .
- Methods of Application : It can also be used in other cross-coupling reactions, such as copper-catalyzed coupling reactions, as well as in palladium-free cross-coupling reactions .
- Results or Outcomes : The outcomes of these reactions are new organic compounds with C-C bonds, which are crucial in the synthesis of various organic materials .
Synthesis of Boronic Acid Ester
- Scientific Field : Organic Chemistry
- Application Summary : 3-Aminophenylboronic acid hydrochloride is used as a key reagent in the synthesis of the boronic acid ester starting material .
- Methods of Application : This compound is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
- Results or Outcomes : The result is a cyclobutene precursor, which is a useful intermediate in the synthesis of various organic compounds .
Synthesis of Boronate-Functionalized Monomers
- Scientific Field : Polymer Chemistry
- Application Summary : 3-Aminophenylboronic acid hydrochloride is used as a boronic acid source in the synthesis of boronate-functionalized monomers .
- Methods of Application : These monomers are further used in the preparation of reproducible and high-quality polymer films .
- Results or Outcomes : The result is high-quality polymer films, which have various applications in materials science .
Sensing Applications
- Scientific Field : Analytical Chemistry
- Application Summary : Boronic acids, including 3-Aminophenylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The outcomes of these applications are the development of new sensing systems for various analytes .
Synthesis of Boronic Acid Ester
- Scientific Field : Organic Chemistry
- Application Summary : 3-Aminophenylboronic acid hydrochloride is used as a key reagent in the synthesis of the boronic acid ester starting material .
- Methods of Application : This compound is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
- Results or Outcomes : The result is a cyclobutene precursor, which is a useful intermediate in the synthesis of various organic compounds .
Glucose Sensing
- Scientific Field : Analytical Chemistry
- Application Summary : 3-Aminophenylboronic acid hydrochloride is used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing .
- Methods of Application : The hydrogels are used within microfluidic flow cells, where they can detect changes in glucose concentration .
- Results or Outcomes : The result is a glucose sensing system that can be used in various applications, such as in the monitoring of blood glucose levels .
Electropolymerised 3-Aminophenylboronic Acid
- Scientific Field : Analytical Chemistry
- Application Summary : Electropolymerised 3-Aminophenylboronic acid is used for the impedimetric detection of dopamine .
- Methods of Application : The compound is electropolymerised and used in a sensor for the detection of dopamine .
- Results or Outcomes : The result is a sensor that can accurately detect dopamine, which is important in various biological and medical applications .
Synthesis of Phenylboronic Acid-Functionalized Inverse Opal Hydrogels
- Scientific Field : Materials Science
- Application Summary : 3-Aminophenylboronic acid hydrochloride is used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing .
- Methods of Application : The hydrogels are used within microfluidic flow cells, where they can detect changes in glucose concentration .
- Results or Outcomes : The result is a glucose sensing system that can be used in various applications, such as in the monitoring of blood glucose levels .
Safety And Hazards
Direcciones Futuras
3-Aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . This suggests potential future applications in the development of new materials and chemical reactions.
Relevant Papers Several papers have been published on the topic of 3-Aminophenylboronic acid hydrochloride. They cover diverse areas such as the use of boronic acids for sensing and other applications , the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing , and the use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Propiedades
IUPAC Name |
(3-aminophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHZZHJIBUPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophenylboronic acid hydrochloride | |
CAS RN |
85006-23-1 | |
| Record name | 3-Aminophenylboronic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



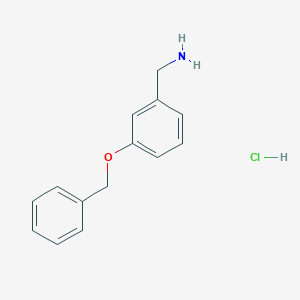
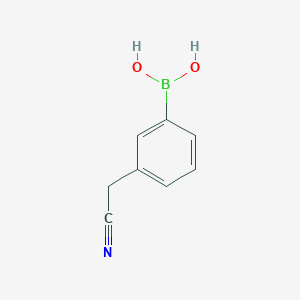
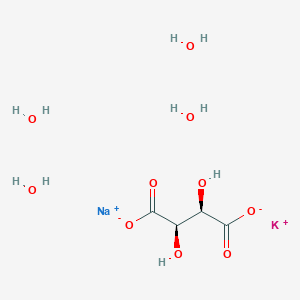
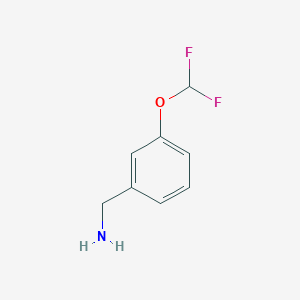
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
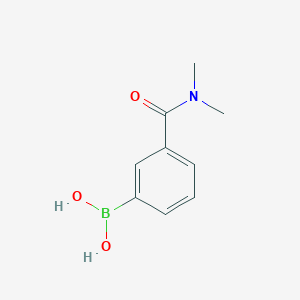
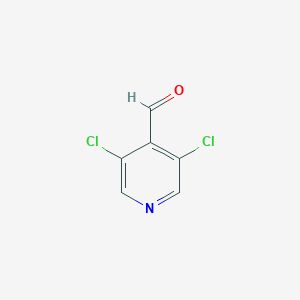
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)
![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
